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An In-depth Technical Guide on the Foundational Research into "Sweet Clover Disease" and

the Discovery of Dicoumarol

Introduction
In the early 1920s, a mysterious and devastating hemorrhagic disease began to afflict cattle

herds across the northern United States and Canada.[1][2] Seemingly healthy animals would

suffer from massive, often fatal, bleeding after minor procedures like dehorning or castration, or

even spontaneously.[2][3] This alarming condition, which threatened the livelihoods of farmers,

became known as "sweet clover disease."[2] Initial investigations by veterinary scientists Frank

W. Schofield and Lee M. Roderick systematically unraveled the etiology of the disease, linking

it to the consumption of spoiled or moldy sweet clover hay (Melilotus alba and Melilotus

officinalis).[4][5] Their pioneering work laid the groundwork for the subsequent isolation and

identification of the causative hemorrhagic agent, dicoumarol, by Karl Paul Link and his team at

the University of Wisconsin. This guide provides a detailed technical overview of this early

research, focusing on the experimental protocols, quantitative data, and logical progression

that led from veterinary observation to the discovery of a potent anticoagulant that would

revolutionize medicine.

Early Veterinary and Pathological Investigations
The initial breakthrough in understanding this new cattle plague came from the meticulous work

of veterinarians who linked the disease directly to the animals' feed.
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Schofield's Feeding Experiments
Dr. Frank Schofield, a veterinary pathologist in Ontario, Canada, was among the first to

systematically investigate the disease. In 1922, he demonstrated that the condition was not

infectious but was caused by damaged sweet clover.[2][6][7] His experiments were crucial in

narrowing down the causative agent.

Experimental Protocol: Schofield's Rabbit Feeding Trial

Objective: To determine if spoiled sweet clover hay was the cause of the hemorrhagic

disease.

Animal Model: Rabbits were chosen as a small animal model to replicate the disease

observed in cattle.

Methodology:

Two groups of rabbits were established.

The control group was fed a diet of wholesome, properly cured hay.

The experimental group was exclusively fed moldy sweet clover hay that had been

implicated in cattle deaths.[2]

Observation: The rabbits consuming the spoiled sweet clover developed the same

hemorrhagic symptoms and prolonged blood clotting times as the affected cattle, while the

control group remained healthy.[2] This experiment provided the first definitive proof that the

toxic agent was contained within the damaged hay.

Roderick's Prothrombin Deficiency Discovery
Building on Schofield's findings, Dr. Lee M. Roderick at the North Dakota Agricultural

Experiment Station conducted extensive pathological studies throughout the late 1920s and

early 1930s. He was the first to identify the specific physiological defect responsible for the

hemorrhaging. Roderick demonstrated that the blood of affected cattle was severely deficient in

prothrombin (now known as Factor II), a critical protein for blood coagulation.[1][8]

Experimental Protocol: Roderick's Prothrombin Assessment (c. 1931)
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Objective: To identify the specific coagulation defect in cattle with sweet clover disease.

Methodology: While detailed protocols from the era are sparse, Roderick's work, published in

the American Journal of Physiology in 1931, involved a modification of the Howell method for

prothrombin time determination.[8]

Blood samples were drawn from both healthy cattle and those exhibiting signs of sweet

clover disease.

The plasma was separated from the blood cells.

The time required for the plasma to clot after the addition of a thromboplastin solution (a

tissue extract that initiates the extrinsic coagulation pathway) and calcium was measured.

Key Findings: Roderick observed a dramatic prolongation of the coagulation time in the

blood of sick animals, which he correctly attributed to a quantitative deficiency in

prothrombin.[1][9] He also noted that the condition could be reversed by transfusions of

blood from healthy animals.[3]

Quantitative Data: Prothrombin Levels in Cattle

While Roderick's original papers are not readily available in full text, subsequent research and

reviews confirm his central finding of drastically reduced prothrombin levels. The normal

coagulation time of cattle blood was known to be several minutes, whereas in severely affected

animals, the blood might fail to clot at all.

Parameter Healthy Cattle
Cattle with Sweet Clover
Disease

Prothrombin Level Normal Severely Deficient

Coagulation Time Normal (e.g., 5-15 minutes)
Markedly Prolonged (e.g., > 1

hour to incoagulable)

Table 1: A qualitative summary of L.M. Roderick's findings on prothrombin deficiency in cattle

with sweet clover disease.
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The Isolation of the Hemorrhagic Agent: The
Wisconsin Group
The definitive identification of the toxic substance was accomplished through a multi-year effort

led by Dr. Karl Paul Link at the Wisconsin Agricultural Experiment Station, prompted by a

desperate farmer who brought a dead heifer, a milk churn of unclotted blood, and a stack of

spoiled hay to his laboratory in 1933.[3]

The Rabbit Bioassay for Anticoagulant Activity
To guide the chemical fractionation of the spoiled hay, Link's team, including H.A. Campbell

and M.A. Stahmann, developed a robust and quantitative bioassay using rabbits.[9][10][11]

This assay allowed them to test the anticoagulant potency of various extracts and purified

fractions.

Experimental Protocol: The Link-Campbell Rabbit Bioassay (1941)

Objective: To quantitatively measure the prothrombin-lowering activity of extracts from

spoiled sweet clover hay to guide chemical isolation.[5][12]

Animal Model: Standardized, susceptible rabbits were used.

Methodology:

Baseline Prothrombin Time: A baseline prothrombin time was established for each rabbit

using a modified Quick one-stage method. This involved drawing blood, preparing citrated

plasma, and measuring the clotting time after the addition of thromboplastin and calcium

chloride.[3][10]

Administration of Test Material: A known quantity of the hay extract or chemical fraction,

dissolved or suspended in a suitable solvent, was administered to the rabbit, typically via a

stomach tube.

Post-Administration Monitoring: The prothrombin time of the rabbit's plasma was

measured at set intervals (e.g., 24, 48, 72 hours) after administration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.ahajournals.org/doi/pdf/10.1161/01.CIR.19.1.97
https://academic.oup.com/toxsci/article/66/1/4/1634258
https://www.diva-portal.org/smash/get/diva2:23586/FULLTEXT01.pdf
https://jlpm.amegroups.org/article/view/4958/html
https://www.acpjournals.org/doi/10.7326/0003-4819-24-4-648
https://www.acpjournals.org/doi/10.7326/0003-4819-22-6-841
https://www.ahajournals.org/doi/pdf/10.1161/01.CIR.19.1.97
https://www.diva-portal.org/smash/get/diva2:23586/FULLTEXT01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification of Activity: The potency of the fraction was determined by the degree of

prolongation of the prothrombin time compared to the baseline. This allowed for a direct

comparison of different chemical fractions.[5]

The logical workflow of the research that led to the isolation of dicoumarol is depicted below.
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Figure 1: Research workflow from disease observation to dicoumarol synthesis.

Isolation and Identification of Dicoumarol
Using the rabbit bioassay to guide their multi-step fractionation process, Link's team

painstakingly purified the hemorrhagic agent from tons of moldy hay. In 1939, Harold Campbell

successfully isolated 6 mg of the pure crystalline substance.[3] By 1940, Mark Stahmann,

Charles Huebner, and Link had determined its structure and accomplished its chemical

synthesis.[13][14] They named the compound dicoumarol (3,3'-methylenebis(4-

hydroxycoumarin)). They demonstrated that it was formed from the harmless coumarin,

naturally present in sweet clover, by the metabolic action of certain fungi during the spoiling

process.[13]

Quantitative Data: Bioassay Potency Comparison

The Wisconsin group was able to establish a direct quantitative link between the purified

chemical and the spoiled hay. This was a critical step in confirming they had isolated the

correct agent.
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Substance
Administered

Dosage Observation Period
Effect on Rabbit
Plasma

Standard Spoiled Hay

Sample
50 gm 40 hours

Significant reduction

in prothrombin level

Crystalline

Hemorrhagic Agent

(Dicoumarol)

1.5 mg 40 hours

Approximately the

same reduction in

prothrombin level as

50 gm of hay

Table 2: Comparison of the prothrombin-lowering activity of spoiled hay versus purified

dicoumarol, based on the findings of Campbell and Link (1941).

The experimental workflow for the isolation and testing of dicoumarol is outlined in the diagram

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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